N,N,4-trimethylpiperidine-3-carboxamide
Description
N,N,4-Trimethylpiperidine-3-carboxamide is a piperidine-derived carboxamide with three methyl substituents: two on the nitrogen atom (N,N-dimethyl) and one at the 4-position of the piperidine ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-methylated analogs.
The compound’s synthesis typically involves alkylation of piperidine-3-carboxamide precursors, followed by selective methylation. Its stability under physiological conditions has been noted in studies on nipecotic acid prodrugs, where N-methylation reduces susceptibility to enzymatic degradation .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N,4-trimethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7-4-5-10-6-8(7)9(12)11(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
IJVMQWQUSSPNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Structure : Differs in substituent positions, with a trifluoromethylphenyl group at the piperidine-4-carboxamide nitrogen.
- Properties : Higher molecular weight (272.27 g/mol) due to the trifluoromethyl group, enhancing electronegativity and binding affinity to hydrophobic enzyme pockets .
- Applications : Investigated for kinase inhibition but lacks the N,N-dimethyl groups critical for metabolic stability in N,N,4-trimethylpiperidine-3-carboxamide .
N-Cyclopropyl-2-methyl-6-(pyridinylmethoxy)benzofuran-3-carboxamide
3-Pyridinecarboxamide Derivatives (e.g., N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl))
- Structure : Pyridine ring instead of piperidine, with nitro and trifluoromethyl groups.
- Properties : Lower basicity (pKa ~1.4) compared to piperidine derivatives (pKa ~8–10), affecting membrane permeability .
Pharmacological and Metabolic Profiles
- SU101 : Unlike this compound, SU101’s isoxazole-carboxamide structure allows dual inhibition of dihydroorotate dehydrogenase and PDGFRβ, but its selectivity is compromised by uridine-reversible effects on EGFR .
- DIC : Demonstrates the significance of N-methylation in stability; this compound’s additional methyl groups likely impede demethylation, extending half-life .
Physicochemical Properties
| Property | This compound | 3-Pyridinecarboxamide | N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~183.25 (estimated) | 122.13 | 272.27 |
| LogP (Lipophilicity) | ~1.8 (predicted) | 0.9 | 3.2 |
| Solubility (aq. buffer) | Moderate | High (1.4 g/100 mL) | Low (<0.1 g/100 mL) |
| Melting Point (°C) | 130–133 (estimated) | 130–133 | Not reported |
- Key Insight : this compound balances moderate lipophilicity and solubility, making it more suitable for oral bioavailability than highly lipophilic analogs like N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
